Ecabet-Natrium

Übersicht

Beschreibung

Ecabet Sodium is a pharmaceutical compound primarily used for its gastroprotective properties. It is marketed in Japan as an oral agent for the treatment of gastric ulcers and gastritis. Ecabet Sodium enhances the production of mucin, a glycoprotein component of the tear film, which lubricates and protects the gastric mucosa .

Wissenschaftliche Forschungsanwendungen

Ecabet-Natrium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung für die Untersuchung von Sulfonierungsreaktionen und deren Mechanismen verwendet.

Biologie: this compound wird auf seine Auswirkungen auf die Mucinproduktion und seine Rolle beim Schutz der Magenschleimhaut untersucht.

Medizin: Es wird zur Behandlung von Magengeschwüren, Gastritis und trockenem Auge eingesetzt.

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die schützende Wirkung der Magenschleimhaut verstärkt. Es erhöht die Produktion von Schleim und Bicarbonat, die für den Schutz der Magenschleimhaut vor der aggressiven sauren Umgebung unerlässlich sind. Darüber hinaus hemmt this compound die Aktivität von Pepsin und reduziert das Überleben von Helicobacter pylori im Magen. Es wirkt als Inhibitor von Urease und NADPH-Oxidase und verhindert die bakterielle Anheftung an die Magenschleimhaut .

Ähnliche Verbindungen:

Rebamipid: Ein weiteres gastroprotektives Mittel zur Behandlung von Magengeschwüren und Gastritis. Es stimuliert die Produktion von Prostaglandin und epidermalen Wachstumsfaktor.

Sucralfat: Bildet eine schützende Barriere auf der Magenschleimhaut und schützt sie vor Säure und Pepsin.

Misoprostol: Ein Prostaglandin-Analogon, das die Produktion von Schleim und Bicarbonat erhöht und somit gastroprotektiv wirkt.

Einzigartigkeit von this compound: this compound ist einzigartig in seiner zweifachen Wirkung, die Mucinproduktion zu verstärken und bakterielle Enzyme zu hemmen. Dieser zweifache Mechanismus macht es besonders wirksam bei der Behandlung von Helicobacter pylori-assoziierten Magenerkrankungen und bietet umfassenden Schutz für die Magenschleimhaut .

Wirkmechanismus

Target of Action

Ecabet sodium primarily targets Helicobacter pylori and pepsin , both of which play significant roles in the pathophysiology of peptic ulcer disease and reflux oesophagitis . It acts as an inhibitor of H. pylori NADPH oxidase as well as urease .

Mode of Action

Ecabet sodium reduces the survival of H. pylori in the stomach and inhibits pepsin activity in the gastric juice . By inhibiting these enzymes, it prevents bacterial adhesion to the gastric mucosa .

Biochemical Pathways

Ecabet sodium affects the dynamics of the mucosal barrier by interacting with pepsins and mucins . It increases the quantity and quality of mucin produced by conjunctival goblet cells and corneal epithelia . Mucin, a glycoprotein component of tear film, lubricates while retarding moisture loss from tear evaporation .

Result of Action

The inhibition of H. pylori and pepsin by Ecabet sodium leads to a reduction in the aggressive potential of gastric juice towards the mucosa . This is relevant in the treatment of reflux oesophagitis and peptic ulcer disease . In addition, it strengthens the mucus barrier in peptic ulcer disease and gastritis .

Action Environment

The action of Ecabet sodium can be influenced by environmental factors. For instance, its antibacterial effect against H. pylori is demonstrated at low pH . It is currently marketed in Japan as an oral agent for the treatment of gastric ulcers and gastritis, and as a prescription eye drop for the treatment of dry eye syndrome .

Biochemische Analyse

Biochemical Properties

Ecabet sodium interacts with several enzymes and proteins. It acts as an inhibitor of Helicobacter pylori NADPH oxidase and urease . By inhibiting these enzymes, Ecabet sodium prevents bacterial adhesion to the gastric mucosa . This interaction plays a crucial role in the biochemical reactions involving Ecabet sodium.

Cellular Effects

Ecabet sodium has significant effects on various types of cells and cellular processes. It reduces the survival of H. pylori in the stomach and inhibits pepsin activity in the gastric juice of experimental animals . This influences cell function by affecting cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Ecabet sodium involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting the activity of H. pylori NADPH oxidase and urease . This inhibition prevents bacterial adhesion to the gastric mucosa, thereby exerting its therapeutic effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von Ecabet-Natrium beinhaltet die Sulfonierung von Dehydroabietinsäure. Der Prozess umfasst folgende Schritte:

Sulfonierungsreaktion: Dehydroabietinsäure wird mit Schwefeltrioxid in Gegenwart eines Lösungsmittels wie Dichlormethan umgesetzt.

Neutralisation: Die resultierende Sulfonsäure wird mit Natriumhydroxid neutralisiert, um this compound zu bilden.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise großtechnische Sulfonierungs- und Neutralisationsprozesse. Die Verbindung wird dann gereinigt und kristallisiert, um das Endprodukt zu erhalten. Das Herstellungsverfahren zielt darauf ab, den Geschmack und die Patientencompliance zu verbessern, indem die Bitterkeit des Rohmaterials reduziert wird .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ecabet-Natrium unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können seine chemische Struktur verändern, was möglicherweise seine pharmakologischen Eigenschaften beeinflusst.

Substitution: Substitutionsreaktionen können auftreten, insbesondere unter Beteiligung der Sulfonatgruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Reagenzien wie Alkylhalogenide können Substitutionsreaktionen erleichtern.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Sulfon-Derivaten führen, während die Reduktion zu Sulfonsäure-Derivaten führen kann .

Vergleich Mit ähnlichen Verbindungen

Rebamipide: Another gastroprotective agent used to treat gastric ulcers and gastritis. It stimulates the production of prostaglandin and epidermal growth factor.

Sucralfate: Forms a protective barrier on the gastric mucosa, shielding it from acid and pepsin.

Misoprostol: A prostaglandin analog that increases mucus and bicarbonate production, providing gastroprotection.

Uniqueness of Ecabet Sodium: Ecabet Sodium is unique in its dual action of enhancing mucin production and inhibiting bacterial enzymes. This dual mechanism makes it particularly effective in treating Helicobacter pylori-associated gastric conditions and providing comprehensive protection to the gastric mucosa .

Eigenschaften

Key on ui mechanism of action |

Ecabet reduces the survival of H. pylori in the stomach and inhibits pepsin activity in the gastric juice of experimental animals. Here we have investigated the effects of ecabet on some of the factors involved in the dynamics of the mucosal barrier, i.e. pepsins and mucins. Pepsin, acid and Helicobacter pylori are major factors in the pathophysiology of peptic ulcer disease and reflux oesophagitis. Ecabet also acts as an inhibitor of H. pylori NADPH oxidase as well as urease. Inhibition of these enzymes prevents bacterial adhesion to gastric mucosa. |

|---|---|

CAS-Nummer |

86408-72-2 |

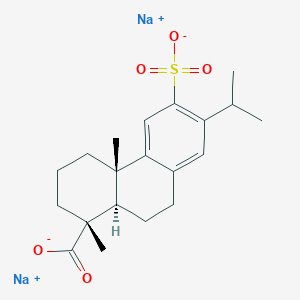

Molekularformel |

C20H27NaO5S |

Molekulargewicht |

402.5 g/mol |

IUPAC-Name |

sodium;(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-6-sulfo-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate |

InChI |

InChI=1S/C20H28O5S.Na/c1-12(2)14-10-13-6-7-17-19(3,8-5-9-20(17,4)18(21)22)15(13)11-16(14)26(23,24)25;/h10-12,17H,5-9H2,1-4H3,(H,21,22)(H,23,24,25);/q;+1/p-1/t17-,19-,20-;/m1./s1 |

InChI-Schlüssel |

RCVIHORGZULVTN-YGJXXQMASA-M |

SMILES |

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)[O-])C)S(=O)(=O)[O-].[Na+].[Na+] |

Isomerische SMILES |

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)[O-])C)S(=O)(=O)O.[Na+] |

Kanonische SMILES |

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)[O-])C)S(=O)(=O)O.[Na+] |

Aussehen |

Solid powder |

Physikalische Beschreibung |

Solid |

Reinheit |

>95% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

4.26e-03 g/L |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Ecabet Sodium; TA-2711; TA 2711; TA-2711; TA-2711E; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.